

m-PEG13-Boc molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **m-PEG13-Boc**

Cat. No.: **B15543751**

[Get Quote](#)

An In-depth Technical Guide to **m-PEG13-Boc**

This guide provides a detailed overview of **m-PEG13-Boc**, a methoxy-terminated polyethylene glycol derivative with a tert-butyloxycarbonyl (Boc) protected functional group. It is designed for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and workflow visualizations.

Core Molecular Data

m-PEG13-Boc is a heterobifunctional PEG linker. One terminus features a methoxy group, which is chemically inert, while the other terminus has a functional group, typically an amine, protected by a Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal a reactive primary amine. This makes **m-PEG13-Boc** a valuable reagent in bioconjugation, drug delivery, and peptide synthesis.

The precise molecular weight and formula are derived from its constituent parts: a methyl ether cap, thirteen ethylene glycol repeating units, and a Boc-protected amine terminus.

Property	Value
Chemical Formula	C ₃₂ H ₆₅ NO ₁₆
Molecular Weight	719.86 g/mol
Structure	CH ₃ -(O-CH ₂ -CH ₂) ₁₃ -NH-Boc

Experimental Protocols

The utility of **m-PEG13-Boc** is centered around the application and removal of the Boc protecting group. The following are generalized protocols for the deprotection of the Boc group to expose the primary amine.

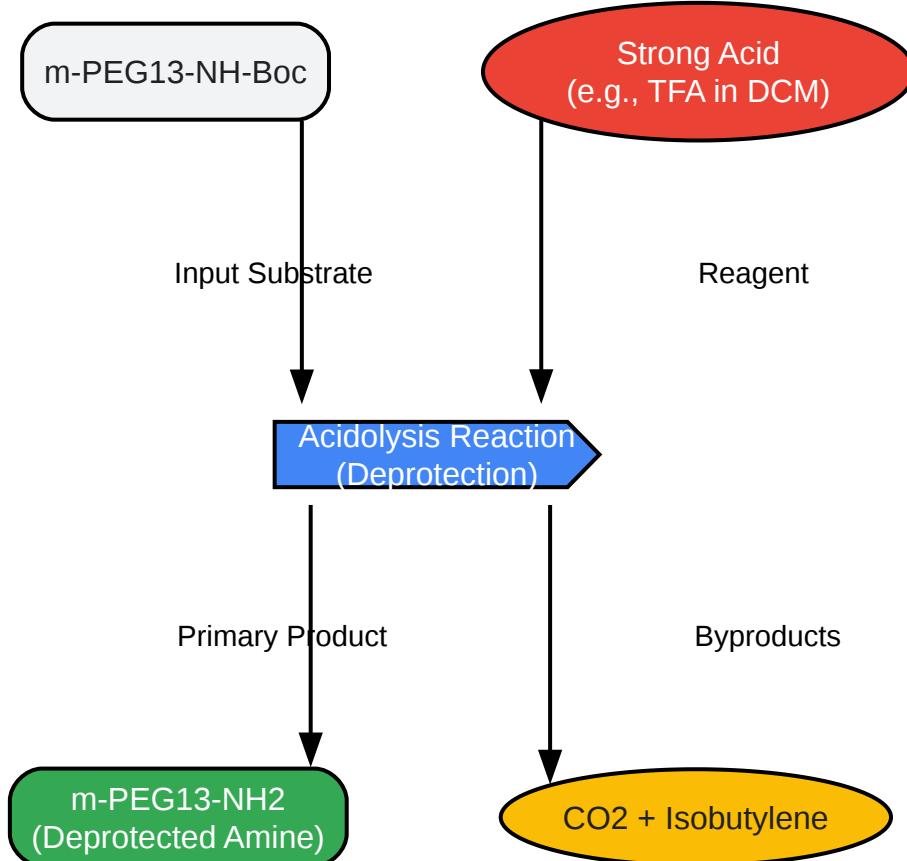
Protocol: Boc Group Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is typically achieved through acidolysis. Strong acids like trifluoroacetic acid (TFA) are commonly used for this purpose.

Materials:

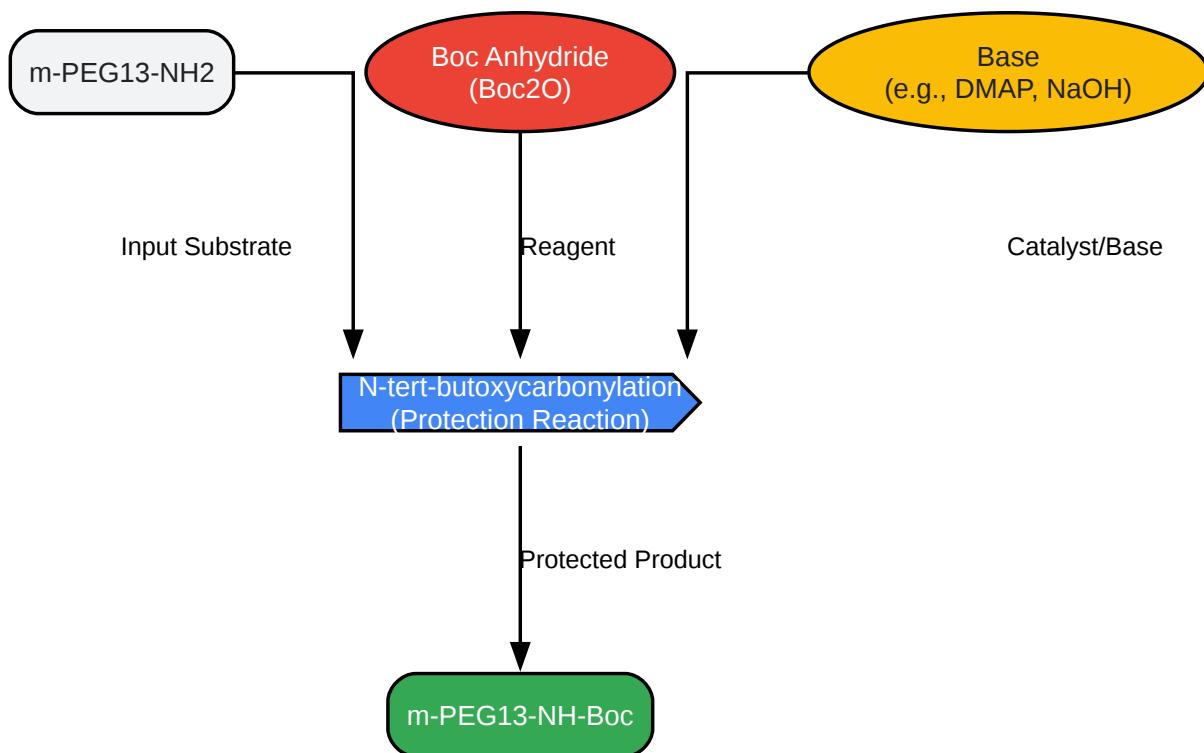
- **m-PEG13-Boc**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Anisole or thioanisole (as a scavenger, optional)
- Diethyl ether (cold)
- Rotary evaporator
- Centrifuge

Methodology:


- Dissolution: Dissolve the **m-PEG13-Boc** compound in a suitable solvent, such as dichloromethane (DCM).
- Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common mixture is 50% TFA in DCM (v/v)^[1]. If the substrate is sensitive to the t-butyl cation intermediate formed during deprotection, a scavenger like anisole can be added.
- Reaction: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

- Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Precipitation: Precipitate the deprotected product, m-PEG13-NH₂, by adding cold diethyl ether to the concentrated residue.
- Isolation: Isolate the product by centrifugation, decant the ether, and repeat the ether wash to remove residual TFA and scavenger.
- Drying: Dry the final product under vacuum.

An alternative method involves using hydrochloric acid (HCl) in an organic solvent like methanol or dioxane, which is often preferred in solid-phase peptide synthesis[1][2].


Key Workflow Visualizations

The following diagrams illustrate the core chemical transformations involving the Boc protecting group on a PEG linker.

[Click to download full resolution via product page](#)

Boc Group Deprotection Workflow.

[Click to download full resolution via product page](#)

Boc Group Protection Workflow.

The Boc protecting group is integral to multi-step organic synthesis, particularly in peptide chemistry and bioconjugation[1][3]. Its stability under neutral or basic conditions, combined with its easy removal under acidic conditions, makes it an excellent choice for protecting amine functionalities[1][4]. The reagent commonly used to introduce the Boc group is Di-tert-butyl dicarbonate, also known as Boc anhydride[3][4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- To cite this document: BenchChem. [m-PEG13-Boc molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543751#m-peg13-boc-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com